2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a chemical compound that has gained attention in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This compound features a pyrimidine ring with a piperazine group attached to a phenyl ring, which enhances its biological activity. Its chemical formula is , and it is often utilized in studies related to drug development and material science.
This compound can be classified under the following categories:
The synthesis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride typically involves several key steps:
The molecular structure of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride can be described as follows:
The compound exhibits a complex three-dimensional structure that allows for various interactions with biological targets, enhancing its potential efficacy in medicinal applications.
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride participates in several chemical reactions that are significant for its application in medicinal chemistry:
These reactions are typically conducted under controlled conditions to ensure specificity and yield. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress.
The mechanism of action of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is primarily linked to its interaction with specific biological targets:
Studies have shown that derivatives of this compound can exhibit significant inhibitory activity against specific targets, making them candidates for further development as therapeutic agents.
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride has various applications in scientific research:
The 2-(4-(piperazin-1-yl)phenyl)pyrimidine scaffold exemplifies a strategic fusion of two privileged pharmacophores in medicinal chemistry. The pyrimidine ring provides a planar, electron-deficient aromatic system capable of forming multiple hydrogen bonds and π-stacking interactions with biological targets. Its nitrogen atoms serve as hydrogen bond acceptors, enabling recognition by enzymes and receptors involved in nucleotide metabolism and signaling pathways [9]. Piperazine, a saturated diazacycle, contributes conformational flexibility, basicity (pKa ~9.5 for the secondary nitrogen), and enhanced water solubility upon protonation. The dihydrochloride salt form of 2-(4-(piperazin-1-yl)phenyl)pyrimidine (PubChem CID: 84819711) further improves bioavailability by increasing crystallinity and aqueous solubility [1].
This hybrid architecture allows for extensive structural diversification:
These features collectively enhance drug-like properties. Pyrimidine acts as a bioisostere for phenyl rings, improving solubility and target affinity while reducing metabolic liabilities. Piperazine’s protonation state facilitates membrane penetration in its neutral form and target engagement in its protonated state, particularly in acidic microenvironments like tumor tissues [5] [9].
Table 1: Key Functional Roles of Scaffold Components
Structural Element | Physicochemical Properties | Biological Interactions |
---|---|---|
Pyrimidine ring | Planar structure, logP ~1.2, H-bond acceptor (N1, N3) | Base stacking, H-bonding with enzyme active sites (e.g., kinases, AChE) |
Piperazine ring | Aliphatic amine (pKa ~9.5), high solubility when protonated, conformational flexibility | Cation-π interactions, salt bridge formation with Asp/Glu residues |
Phenyl spacer | Conjugated system, moderate lipophilicity (π-logP ~2.0) | Van der Waals contacts, π-π stacking with aromatic residues |
Dihydrochloride salt | High crystallinity, enhanced aqueous solubility | Improved pharmacokinetics via rapid dissolution |
Piperazine-pyrimidine hybrids emerged from foundational work on heterocyclic compounds in the mid-20th century. Early derivatives like 1-(2-pyrimidinyl)piperazine (1-PP) were identified as metabolites of anxiolytics (e.g., buspirone), revealing intrinsic α2-adrenergic receptor antagonism (Ki = 7.3–40 nM) [8]. This discovery spurred systematic exploration of the pharmacophore.
Significant milestones include:
Table 2: Evolution of Key Piperazinyl-Phenyl-Pyrimidine Therapeutics
Era | Therapeutic Focus | Representative Compound | Key Advancement |
---|---|---|---|
1980s | Anxiolytics | 1-(2-Pyrimidinyl)piperazine (1-PP) | Metabolite of buspirone with α2-adrenergic antagonism |
2000s | Kinase inhibitors | Imatinib analogs | Piperazine-pyrimidine hybrids improving solubility and target selectivity |
2010s | Alzheimer’s disease | 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamides | Selective AChE inhibitors with mixed-type inhibition kinetics [2] |
2020s | Cancer immunotherapy | Thiazolo[5,4-d]pyrimidine-piperazines | Potent A2A adenosine receptor antagonists (Ki < 10 nM) for tumor microenvironments [3] |
This scaffold is prioritized for its multitargeting capability and optimizable pharmacokinetics. Key advantages driving its application include:
Precision Targeting of CNS Disorders: The scaffold crosses the blood-brain barrier (BBB) via passive diffusion facilitated by moderate lipophilicity (calculated logP ~2.5–3.5). Protonated piperazine forms transient pores in endothelial cells, enhancing CNS uptake. Molecular docking confirms dual binding to AChE catalytic anionic site (CAS) and peripheral anionic site (PAS) via piperazine-phenyl and pyrimidine motifs, explaining the mixed-type inhibition observed in derivatives like 6g [2] [7].
Oncotherapeutic Adaptability: The dihydrochloride salt improves water solubility (>10 mg/mL) for parenteral formulations. Structural plasticity enables optimization for diverse oncology targets:
Immuno-oncology: Piperazine-linked thiazolopyrimidines (e.g., compound 11) block adenosine-mediated immunosuppression in tumors via A2A receptor antagonism (IC50 = 7.42 nM) [3].
Multitarget Engagement for Complex Diseases: The scaffold’s modularity enables dual-target ligands:
Hybrid natural product derivatives: Piperazine-linked flavonoids (e.g., oroxylin A-piperazine hybrids) enhance anticancer activity (IC50 = 1.42 μM) by improving cellular uptake and tubulin binding [5].
ADMET Optimization: Piperazine reduces hepatic clearance by blocking cytochrome P450 oxidation. Pyrimidine’s metabolic stability (t1/2 > 6h in microsomes) and dihydrochloride salt-enhanced solubility collectively improve oral bioavailability (>40% in rat models) [9].
Table 3: Therapeutic Applications and Target Engagement
Disease Area | Molecular Target(s) | Representative Compound | Biological Activity |
---|---|---|---|
Neurodegenerative diseases | AChE, A2A adenosine receptor | 6g [2] | AChE IC50 = 0.90 μM; A2A Ki = 64 nM [3] |
Oncology | ALK2, Checkpoint receptors | LDN193189 [6], Compound 11 [3] | ALK2 IC50 < 10 nM; A2A IC50 = 7.42 nM |
Chronic pain | MOR/TRPV1 | Pyrimidine-piperazine ureas [7] | MOR Ki = 38 nM; TRPV1 IC50 = 21 nM |
Infectious diseases | InhA (M. tuberculosis) | Pyrimidine-piperazine hybrids [9] | MIC = 0.48 μg/mL (MDR-TB) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7